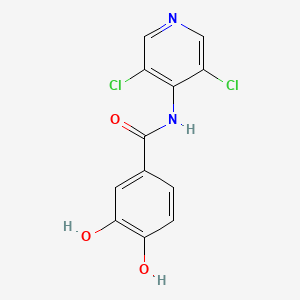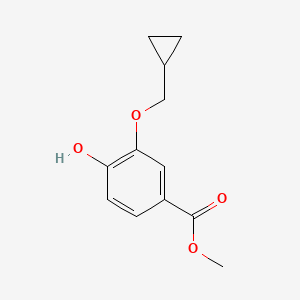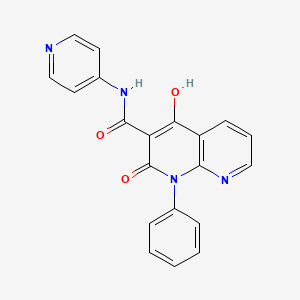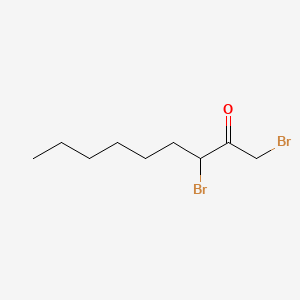![molecular formula C17H16N2O7 B592663 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate CAS No. 1676-91-1](/img/structure/B592663.png)
4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a nitrophenyl group, a benzyloxycarbonyl group, and an L-serine moiety
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes like cruzipain
Mode of Action
The exact mode of action of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is not well-documented. It’s likely that the compound interacts with its target(s) through the formation or disruption of chemical bonds, leading to changes in the target’s function. The nitrophenyl group may play a role in these interactions, as nitrophenyl compounds are often used in enzyme substrates and can undergo various chemical reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate typically involves the protection of the amino group of L-serine with a benzyloxycarbonyl group, followed by the esterification of the carboxyl group with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and N-[(benzyloxy)carbonyl]-L-serine.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxycarbonyl group can be removed by catalytic hydrogenation or treatment with strong acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Hydrogenation catalysts or strong acids.
Major Products
Hydrolysis: 4-nitrophenol and N-[(benzyloxy)carbonyl]-L-serine.
Reduction: 4-aminophenyl N-[(benzyloxy)carbonyl]-L-serinate.
Substitution: L-serine derivatives.
Scientific Research Applications
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is used in various scientific research applications, including:
Chemistry: As a substrate in enzymatic assays to study esterases and proteases.
Biology: In the investigation of enzyme kinetics and mechanisms.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of biochemical assays and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-leucinate
- 4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-phenylalaninate
- 4-Nitrophenyl N-[(benzyloxy)carbonyl]-glycinate
Uniqueness
4-Nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate is unique due to the presence of the L-serine moiety, which imparts specific biochemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in enzymatic studies and potential pharmaceutical applications.
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O7/c20-10-15(18-17(22)25-11-12-4-2-1-3-5-12)16(21)26-14-8-6-13(7-9-14)19(23)24/h1-9,15,20H,10-11H2,(H,18,22)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSWIPRIDMKWQY-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)


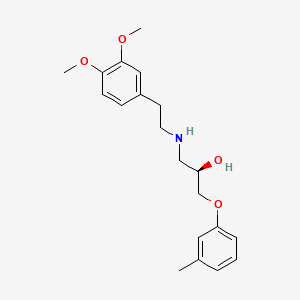
![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)


